N-{4-[(2-Bromoacetyl)amino]phenyl}propanamide
Overview
Description
N-{4-[(2-Bromoacetyl)amino]phenyl}propanamide is a biochemical compound used for proteomics research . It has a molecular formula of C11H13BrN2O2 and a molecular weight of 285.14 .
Molecular Structure Analysis
The molecular structure of N-{4-[(2-Bromoacetyl)amino]phenyl}propanamide is defined by its molecular formula, C11H13BrN2O2 . This indicates that the molecule is composed of 11 carbon atoms, 13 hydrogen atoms, 1 bromine atom, 2 nitrogen atoms, and 2 oxygen atoms.Physical And Chemical Properties Analysis
The physical and chemical properties of N-{4-[(2-Bromoacetyl)amino]phenyl}propanamide include a molecular weight of 285.14 and a molecular formula of C11H13BrN2O2 . Additional properties such as melting point, boiling point, and solubility were not found in the available resources.Scientific Research Applications
Fluorescent ATRP Initiator
- Synthesis and Molecular Structure : A study by Kulai and Mallet-Ladeira (2016) synthesized 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide and analyzed it using NMR, FT-IR spectroscopies, and other techniques. It was shown to be an efficient fluorescent ATRP initiator in polymerizations of acrylates (Kulai & Mallet-Ladeira, 2016).
Synthesis and Biological Evaluation
- Anti-Inflammatory Agents : A study synthesized various derivatives from 2-bromo-acetyl derivative (2) with reagents containing thioamide function. These compounds were screened for animal toxicity, analgesic, and anti-inflammatory studies (Thabet et al., 2011).
Malaria Treatment Leads
- Phenotypic Hit Optimization : Optimization of a phenotypic hit against Plasmodium falciparum based on an aminoacetamide scaffold led to a compound with low-nanomolar activity against the intraerythrocytic stages of the malaria parasite (Norcross et al., 2019).
Synthesis and Structure-Activity Relationship
- Muscle Relaxant and Anticonvulsant Activities : Evaluation of N-Substituted 3-amino-2-methyl-N-(3-phenyl-5-isoxazolyl)propanamide derivatives for muscle relaxant and anticonvulsant activities (Tatee et al., 1986).
Antimicrobial Properties
- Synthesis, Cyclization, and Antimicrobial Properties : Study of arylsubstituted halogen(thiocyanato)amides containing 4-acetylphenyl fragment for antibacterial and antomycotic activity (Baranovskyi et al., 2018).
Anticonvulsant Studies
- Efficacy in Seizure Test Models : Study of isomeric N-Benzyl-3-[(chlorophenyl)amino]propanamides and their potential against generalized seizures (Idris et al., 2011).
Antidiabetic Potential
- Inhibition of α-Glucosidase Enzyme : Synthesis of indole-based hybrid oxadiazole scaffolds with N-substituted acetamides as potent anti-diabetic agents (Nazir et al., 2018).
properties
IUPAC Name |
N-[4-[(2-bromoacetyl)amino]phenyl]propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O2/c1-2-10(15)13-8-3-5-9(6-4-8)14-11(16)7-12/h3-6H,2,7H2,1H3,(H,13,15)(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLMGJYTXLBJMQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)NC(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(2-Bromoacetyl)amino]phenyl}propanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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